4-t-Butyl-1,2,3-thiadiazole
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Overview
Description
4-tert-Butyl-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a tert-butyl group. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science . The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions typically include heating the mixture to facilitate the cyclization process, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of 4-tert-Butyl-1,2,3-thiadiazole may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-tert-Butyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-tert-Butyl-1,2,3-thiadiazole can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different structural features and reactivity.
1,2,5-Thiadiazole: Another isomer with unique properties and applications in various fields.
Uniqueness: The presence of the tert-butyl group in 4-tert-Butyl-1,2,3-thiadiazole enhances its stability and lipophilicity, distinguishing it from other thiadiazole derivatives and making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
4-tert-butylthiadiazole |
InChI |
InChI=1S/C6H10N2S/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3 |
InChI Key |
OEPVZAPYTAHXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSN=N1 |
Origin of Product |
United States |
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